molecular formula C22H28N2O4S B3456838 N-cyclopentyl-2-(N-(4-ethoxyphenyl)sulfonyl-4-methylanilino)acetamide

N-cyclopentyl-2-(N-(4-ethoxyphenyl)sulfonyl-4-methylanilino)acetamide

Cat. No.: B3456838
M. Wt: 416.5 g/mol
InChI Key: VHZGXOAWCQOSPS-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-(N-(4-ethoxyphenyl)sulfonyl-4-methylanilino)acetamide is a complex organic compound with the molecular formula C21H26N2O4S It is characterized by the presence of a cyclopentyl group, an ethoxyphenyl group, and a sulfonyl group attached to an anilino acetamide backbone

Preparation Methods

The synthesis of N-cyclopentyl-2-(N-(4-ethoxyphenyl)sulfonyl-4-methylanilino)acetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the anilino acetamide backbone: This can be achieved by reacting an appropriate aniline derivative with acetic anhydride under controlled conditions.

    Introduction of the sulfonyl group: The sulfonyl group can be introduced by reacting the intermediate with a sulfonyl chloride derivative in the presence of a base such as pyridine.

    Attachment of the ethoxyphenyl group: This step involves the reaction of the intermediate with an ethoxyphenyl derivative under suitable conditions.

    Cyclopentyl group addition:

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

N-cyclopentyl-2-(N-(4-ethoxyphenyl)sulfonyl-4-methylanilino)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: Hydrolysis of the compound can be achieved under acidic or basic conditions, leading to the cleavage of the amide bond and formation of corresponding carboxylic acids and amines.

Scientific Research Applications

N-cyclopentyl-2-(N-(4-ethoxyphenyl)sulfonyl-4-methylanilino)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Research is being conducted to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-(N-(4-ethoxyphenyl)sulfonyl-4-methylanilino)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

N-cyclopentyl-2-(N-(4-ethoxyphenyl)sulfonyl-4-methylanilino)acetamide can be compared with other similar compounds, such as:

    N-cyclopentyl-2-(N-(4-methoxyphenyl)sulfonyl-4-methylanilino)acetamide: This compound has a methoxy group instead of an ethoxy group, which may result in different chemical and biological properties.

    N-cyclopentyl-2-(N-(4-ethoxyphenyl)sulfonyl-4-chloroanilino)acetamide: The presence of a chloro group instead of a methyl group can significantly alter the compound’s reactivity and interactions.

    N-cyclopentyl-2-(N-(4-ethoxyphenyl)sulfonyl-4-nitroanilino)acetamide: The nitro group introduces additional electronic effects, potentially affecting the compound’s stability and reactivity.

These comparisons highlight the uniqueness of this compound and its potential advantages in various applications.

Properties

IUPAC Name

N-cyclopentyl-2-(N-(4-ethoxyphenyl)sulfonyl-4-methylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O4S/c1-3-28-20-12-14-21(15-13-20)29(26,27)24(19-10-8-17(2)9-11-19)16-22(25)23-18-6-4-5-7-18/h8-15,18H,3-7,16H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHZGXOAWCQOSPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2CCCC2)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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